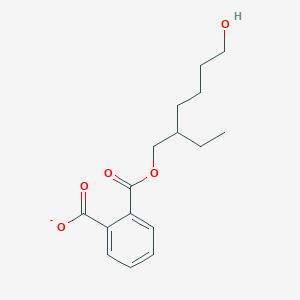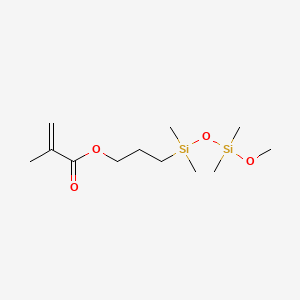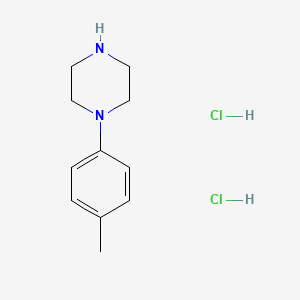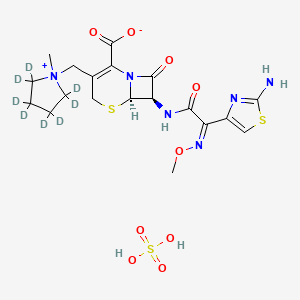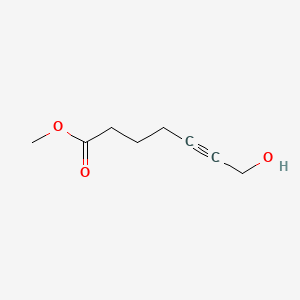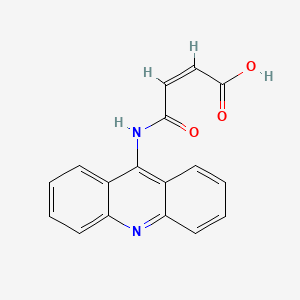![molecular formula C₁₂H₁₃N₃O₈ B1146715 (2,5-Dioxopyrrolidin-1-yl) 3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propanoate CAS No. 21994-89-8](/img/structure/B1146715.png)
(2,5-Dioxopyrrolidin-1-yl) 3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related pyrrolidin derivatives often involves palladium-catalyzed oxidative carbonylation reactions, as demonstrated by Bacchi et al. (2002), who efficiently synthesized 5-(alkoxycarbonyl)methylene-3-oxazolines, a process that could potentially be adapted for the synthesis of our target compound (Bacchi, Costa, Gabriele, Pelizzi, & Salerno, 2002). This method highlights the utility of catalytic amounts of palladium compounds in facilitating the cyclization-alkoxycarbonylation process, potentially applicable to the synthesis of (2,5-Dioxopyrrolidin-1-yl) 3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propanoate.
Molecular Structure Analysis
The molecular structure of related compounds, such as uracil derivatives synthesized by Yao et al. (2013), provides insights into the potential structure of our target molecule. These derivatives were analyzed using X-ray diffraction, demonstrating the importance of N–H···O hydrogen bonding in stabilizing the molecular structure, which could be a significant factor in the molecular arrangement of our compound of interest (Yao, Yi, Zhou, & Xiong, 2013).
Chemical Reactions and Properties
The reactivity and chemical behavior of pyrrolidin derivatives are complex and varied. For instance, the work by El-Abadelah et al. (2018) on oxidative C–C coupling reactions with palladium(II) highlights the potential for innovative synthetic routes and reactions involving pyrrolidin derivatives, which could be relevant for modifying or synthesizing our target compound (El-Abadelah, Hodali, Zreid, & Awwadi, 2018).
Physical Properties Analysis
The physical properties of pyrrolidin derivatives, such as solubility, melting point, and crystalline structure, can be crucial for understanding the behavior of (2,5-Dioxopyrrolidin-1-yl) 3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propanoate. Studies like those conducted by Gimalova et al. (2014) on the synthesis and recyclization of related compounds provide valuable data on the physical characteristics of these molecules, which may apply to our target compound (Gimalova, Khalikova, Egorov, Mustafin, & Miftakhov, 2014).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are essential for understanding the applications and behavior of our compound. Research on similar molecules, such as the study by Chernyshev et al. (2010) on the rearrangement of 2-(2,5-dioxopyrrolidin-1-yl)guanidine, provides insights into the chemical transformations and stability of pyrrolidin derivatives, which could inform the handling and use of (2,5-Dioxopyrrolidin-1-yl) 3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propanoate (Chernyshev, Chernysheva, & Starikova, 2010).
Aplicaciones Científicas De Investigación
- Scientific Field: Biochemistry
-
Scientific Field: Organic Chemistry
- Application : This compound can be used to produce versatile 3-(2,5-dioxopyrrolidin-1-yl)acrylates .
- Method of Application : A solvent-controllable protocol has been developed to produce these acrylates in moderate yields by using toluene as the solvent and chain alkyl propiolates as alkynyl substrates .
-
Scientific Field: Medicinal Chemistry
-
Scientific Field: Biochemistry
-
Scientific Field: Organic Chemistry
- Application : This compound can be used to produce versatile 3-(2,5-dioxopyrrolidin-1-yl)acrylates .
- Method of Application : A solvent-controllable protocol has been developed to produce these acrylates in moderate yields by using toluene as the solvent and chain alkyl propiolates as alkynyl substrates .
-
Scientific Field: Medicinal Chemistry
Safety And Hazards
The compound is associated with several hazard statements including H302-H315-H319-H335 . Precautionary measures include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 . It’s recommended to refer to the MSDS for complete safety information .
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O8/c16-7-1-2-8(17)14(7)22-11(20)5-6-13-12(21)23-15-9(18)3-4-10(15)19/h1-6H2,(H,13,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWOINKOELUJJOB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCNC(=O)ON2C(=O)CCC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dioxopyrrolidin-1-yl) 3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

